4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
Overview
Description
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. The compound features a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and two phenyl groups at the 2- and 6-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the three-component condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Biginelli reaction, using continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired pyrimidine derivative.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or nitrated pyrimidine derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
4-Chlorophenylpyrimidine: Lacks the additional phenyl groups, resulting in different chemical and biological properties.
2,4,6-Triphenylpyrimidine: Similar structure but without the chlorine atom, affecting its reactivity and applications.
4-(4-Bromophenyl)-2,6-diphenylpyrimidine:
Uniqueness: 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine is unique due to the presence of both chlorine and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,6-diphenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSOWJLBAVMDJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60844008 | |
Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60844008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919301-53-4 | |
Record name | 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60844008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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